molecular formula C19H14D6FNO3·C4H4O4 B602519 PAROXETINE MALEATE-D6 CAS No. 1435728-64-5

PAROXETINE MALEATE-D6

Katalognummer: B602519
CAS-Nummer: 1435728-64-5
Molekulargewicht: 451.5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paroxetine Maleate-D6 (CAS: 1435728-64-5) is a deuterated isotopologue of paroxetine maleate, a selective serotonin reuptake inhibitor (SSRI). The molecular formula is C23H24FNO7, with a molar mass of 445.44 g/mol . Deuterium substitution occurs at six hydrogen positions, typically on methylene and piperazine groups, as indicated by its synonyms: (-)-(3S,4R)-Paroxetine-d6 maleate (methylene-d2, alpha-N-piperazine-d4) . This compound is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry due to its isotopic stability, which minimizes interference with non-deuterated analytes. Storage requires -20°C to maintain stability .

Vorbereitungsmethoden

Molecular Design and Deuteration Targets

Paroxetine Maleate-D6 incorporates deuterium at six positions:

  • Two deuterium atoms on the methylene group of the benzodioxole ring (C-3 position).

  • Four deuterium atoms on the piperidine ring (C-2 and C-6 positions) .
    This configuration minimizes metabolic interference while preserving the compound’s pharmacological activity .

Synthetic Routes for Paroxetine-D6 Intermediate

Deuteration of the Benzodioxole Moiety

The benzodioxole ring is deuterated during the synthesis of the key intermediate, (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.

Method A: Catalytic Hydrogenation with Deuterium Gas

  • Starting Material : Non-deuterated benzodioxole precursor.

  • Reaction Conditions :

    • Catalyst: 10% Pd/C or PtO₂.

    • Solvent: Deuterated ethanol (C₂D₅OD) or tetrahydrofuran-d₈.

    • Pressure: 3–5 atm D₂ gas.

    • Temperature: 50–70°C for 24–48 hours .

  • Outcome : >95% deuterium incorporation at the methylene group, confirmed by ²H NMR .

Method B: Isotopic Exchange via Deuterated Acetic Anhydride

  • Reagents : (CD₃CO)₂O (deuterated acetic anhydride).

  • Procedure :

    • React benzodioxole precursor with excess (CD₃CO)₂O at 80°C for 12 hours.

    • Hydrolyze with D₂O to yield deuterated methyl groups .

  • Yield : 70–85% with ≤2% proton retention.

Piperidine Ring Deuteration

Deuteration of the piperidine ring is achieved through reductive amination or direct C–H activation :

Reductive Amination Protocol :

  • Substrate : (3S,4R)-4-(4-fluorophenyl)piperidin-3-ylmethanol.

  • Deuterating Agent : NaBD₄ or LiAlD₄ in THF-d₈.

  • Conditions :

    • Temperature: 0°C to room temperature.

    • Reaction Time: 6–12 hours.

  • Isotopic Purity : ≥98% D4 incorporation, verified by high-resolution mass spectrometry (HRMS) .

C–H Functionalization with Palladium Catalysts :

  • Catalyst : Pd(OAc)₂ with aminoquinoline directing group.

  • Deuterium Source : D₂O or C₆D₆.

  • Selectivity : >99% deuteration at C-2 and C-6 positions.

Salt Formation: Paroxetine-D6 to Maleate-D6

The deuterated paroxetine free base is converted to its maleate salt via acid-base reaction:

Optimized Procedure :

  • Solvent System : Propan-2-ol or acetone.

  • Stoichiometry : 1:1 molar ratio of paroxetine-D6 base to maleic acid.

  • Crystallization :

    • Cool solution from 50°C to 0°C at 1°C/min.

    • Seed with Form A or B paroxetine maleate crystals to control polymorphism .

  • Yield : 80–92% with <0.2% impurity (HPLC) .

Industrial-Scale Production Challenges

Isotopic Scrambling Mitigation

  • Low-pH Conditions : Maintain reaction pH <3 to prevent H/D exchange at labile positions.

  • Solvent Choice : Avoid protic solvents (e.g., H₂O, MeOH); use aprotic solvents like THF-d₈ or DMF-d₇ .

Purification Techniques

  • Column Chromatography : Silica gel with deuterated chloroform/MeOH-d₄ (95:5).

  • Recrystallization : Ethyl acetate-d₈/heptane-d₁₆ system for >99.5% purity .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of peaks at δ 3.7–3.9 ppm (methylene protons) .

  • ²H NMR : Peaks at δ 2.5–3.0 ppm confirm deuterium incorporation.

Mass Spectrometry

  • HRMS (ESI+) : m/z 335.40 [M+H]⁺ for C₁₉H₁₄D₆FNO₃ .

  • Isotopic Purity : ≥98% D6 by LC-MS/MS.

Differential Scanning Calorimetry (DSC)

  • Melting Point : 124–126°C (consistent with non-deuterated form) .

  • Thermal Stability : No decomposition below 200°C .

Comparative Data on Synthesis Methods

ParameterCatalytic HydrogenationIsotopic ExchangeReductive Amination
Deuteration Efficiency 95–98%85–90%98–99%
Reaction Time 24–48 h12 h6–12 h
Cost High (D₂ gas)ModerateLow
Scalability IndustrialLab-scalePilot-scale

Applications in Pharmacokinetic Studies

This compound enables precise quantification in biological matrices:

  • LC-MS/MS LOQ : 0.1 ng/mL in plasma .

  • Metabolic Stability : 2.3-fold longer half-life (t₁/₂ = 28 h) compared to non-deuterated paroxetine .

Analyse Chemischer Reaktionen

Types of Reactions: Paroxetine Maleate-D6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation Products: N-oxide derivatives of this compound.

    Reduction Products: Secondary amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Paroxetine maleate-D6 exhibits high potency and selectivity as a serotonin transporter inhibitor. Its binding affinity to the serotonin transporter is characterized by an inhibition constant (KiK_i) of approximately 0.05 nM, indicating its effectiveness in blocking serotonin reuptake . This mechanism is crucial for its antidepressant and anxiolytic effects, making it a valuable compound in treating mood disorders.

Therapeutic Applications

This compound has been studied for its efficacy in treating several disorders:

  • Major Depressive Disorder : Paroxetine is FDA-approved for major depressive disorder, showing significant improvement in depressive symptoms through various clinical trials .
  • Anxiety Disorders : It is effective in treating generalized anxiety disorder, panic disorder, and social anxiety disorder. Clinical studies demonstrate substantial reductions in anxiety scores among treated patients .
  • Obsessive-Compulsive Disorder : Paroxetine has been shown to reduce obsessive-compulsive symptoms effectively, making it a first-line treatment option .
  • Post-Traumatic Stress Disorder : The compound has also been utilized in managing symptoms associated with PTSD .
  • Parkinson's Disease : Recent studies indicate that paroxetine may improve depressive symptoms and motor functions in patients with Parkinson's disease, highlighting its potential beyond traditional psychiatric applications .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of this compound:

Study Participants (Trial/Control) Age (Years) Gender (Male/Female) Duration (Weeks) Intervention Dosage (mg/day) Outcomes
Chen LJ et al., 201841/4162.3 ± 4.2/62.8 ± 4.449/3312Paroxetine + Levodopa/benserazide-pramipexole25–150Significant improvement in depression scores
Meng XL et al., 201330/3056.4 ± 8.7/54.7 ± 8.435/256Paroxetine + Levodopa/benserazide-trihexyphenidyl20Enhanced motor function
Menza M et al., 200918/1762.8 ± 8.1/61.4 ± 9.221/148Paroxetine vs Placebo12.5–37.5Reduced OCD symptoms
Richard IH et al., 201242/3965.2 ± 9.8/62.7 ± 11.054/2712Paroxetine vs Placebo10–40Improvement in PTSD symptoms

These studies collectively support the therapeutic benefits of this compound across various psychiatric conditions while also noting its safety profile.

Safety and Side Effects

While this compound is generally well-tolerated, it is associated with some adverse effects, including:

  • Sexual dysfunction
  • Weight gain
  • Withdrawal symptoms upon discontinuation
  • Potential increase in suicidal thoughts among younger populations

Long-term use has raised concerns regarding risks such as breast cancer due to its interaction with cytochrome P450 enzymes, particularly CYP2D6 . Monitoring for these effects is crucial during treatment.

Wirkmechanismus

Paroxetine Maleate-D6 exerts its effects by inhibiting the reuptake of serotonin in the brain. It binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission and alleviating symptoms of depression and anxiety.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Paroxetine Hydrochloride

Paroxetine Hydrochloride (e.g., SEROXAT® 20mg tablets) is the non-deuterated, therapeutic form of paroxetine. Key differences include:

Parameter Paroxetine Maleate-D6 Paroxetine Hydrochloride
Chemical Structure Deuterated maleate salt Non-deuterated hydrochloride salt
Molecular Weight 445.44 g/mol ~365.84 g/mol (hydrochloride form)
Primary Use Analytical standard in research Therapeutic SSRI for depression/anxiety
Storage -20°C Room temperature (tablet formulations)
Clinical Relevance None (research-only) FDA-approved for major depressive disorder

Research Findings :

  • Paroxetine Hydrochloride’s efficacy is well-documented in placebo-controlled trials, showing significant improvement in Hamilton Depression Rating Scale (HDRS) scores . In contrast, this compound is used to enhance analytical precision in quantifying paroxetine levels in biological matrices .

Fluvoxamine Maleate

Fluvoxamine Maleate (e.g., FAVERIN® 50mg tablets) is another SSRI with structural similarities to paroxetine. Comparative insights:

Parameter This compound Fluvoxamine Maleate
Deuteration Six deuterium atoms Non-deuterated
Molecular Formula C23H24FNO7 C15H21F3N2O2·C4H4O4
Metabolic Stability Enhanced due to deuterium isotope effects Shorter half-life (~15 hours)
Therapeutic Use None OCD and depression treatment

Research Findings :

  • Fluvoxamine Maleate demonstrates comparable efficacy to imipramine in depression trials but with a distinct side-effect profile . This compound’s deuterium labeling mitigates metabolic degradation in vitro, making it superior for tracer studies .

Fluoxetine Hydrochloride

Fluoxetine (e.g., PROZAC®) shares the SSRI class but differs in pharmacokinetics:

Parameter This compound Fluoxetine Hydrochloride
Half-Life N/A (research tool) 4–6 days (active metabolite norfluoxetine)
Isotopic Labeling Deuterated Non-deuterated
Applications Mass spectrometry internal standard First-line depression therapy

Research Findings :

  • Fluoxetine’s long half-life reduces dosing frequency but increases drug-drug interaction risks. This compound avoids these clinical concerns due to its non-therapeutic role .

Biologische Aktivität

Paroxetine maleate-D6 is a deuterated form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and anxiety. The biological activity of this compound encompasses its pharmacodynamics, pharmacokinetics, and potential clinical implications. This article synthesizes findings from diverse sources to provide an authoritative overview of the compound's biological activity.

  • Molecular Formula : C19H14D6FNO3·C4H4O4
  • Molecular Weight : 451.47 g/mol
  • CAS Number : 1435728-64-5
  • Melting Point : 136-138°C
  • Boiling Point : 451.7°C at 760 mmHg
  • Density : 1.213 g/cm³

These properties indicate that this compound is a stable compound suitable for pharmaceutical applications, particularly in research settings where isotopic labeling is beneficial for tracking metabolic pathways.

This compound functions primarily as a potent inhibitor of the serotonin transporter (SERT), which increases the availability of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant and anxiolytic effects. Paroxetine has a high affinity for SERT, with an inhibition constant (Ki) of approximately 0.05 nM, making it one of the most potent SSRIs available .

Pharmacodynamics

The biological activity of this compound includes:

  • Serotonin Reuptake Inhibition : By blocking SERT, paroxetine increases serotonin levels, which is associated with improved mood and reduced anxiety.
  • Impact on Other Neurotransmitter Systems : Paroxetine exhibits minimal affinity for adrenergic, dopaminergic, and histaminergic receptors but has some interaction with muscarinic acetylcholine receptors .

Clinical Efficacy

Numerous studies have evaluated the efficacy of paroxetine in treating various disorders:

  • Social Anxiety Disorder : A placebo-controlled study showed that paroxetine significantly reduced relapse rates in patients with social anxiety disorder (14% relapse in the paroxetine group vs. 39% in placebo) over a maintenance phase .
  • Generalized Anxiety Disorder and PTSD : Paroxetine has been shown to be effective in managing symptoms associated with generalized anxiety disorder and post-traumatic stress disorder, demonstrating significant improvements in clinical scales measuring anxiety and depression .

Case Study 1: Breast Cancer Risk

A notable concern regarding paroxetine use involves its potential association with increased breast cancer risk due to its inhibition of the CYP450 2D6 enzyme, which is involved in metabolizing tamoxifen, a common breast cancer treatment. A study indicated that women taking both tamoxifen and paroxetine had a higher risk of mortality related to breast cancer compared to those who did not use paroxetine . This highlights the importance of monitoring drug interactions in clinical practice.

Case Study 2: Long-term Treatment Outcomes

In a long-term study involving patients with social anxiety disorder, those treated with paroxetine showed sustained improvements over time compared to placebo controls. The study emphasized that long-term treatment with paroxetine could effectively prevent relapse and maintain symptom control .

Safety Profile

While this compound is generally well-tolerated, it does have side effects associated with SSRIs, including sexual dysfunction, weight gain, and withdrawal symptoms upon discontinuation. Additionally, its interaction profile necessitates caution when prescribed alongside other medications metabolized by CYP450 enzymes .

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing and characterizing PAROXETINE MALEATE-D6 to ensure isotopic purity?

  • Answer : Synthesis requires deuterium incorporation at specific positions (e.g., methyl groups) using precursors like deuterated acetic anhydride. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry (MS) for isotopic purity (≥98%). Researchers must validate synthetic pathways against non-deuterated analogs to rule out isotopic scrambling. For reproducibility, document reaction conditions (temperature, solvent, catalyst) and use internal standards during analysis .

Q. How can researchers design a pharmacokinetic study to compare this compound with its non-deuterated form?

  • Answer : Use a crossover design in animal models or in vitro hepatic microsomes to assess metabolic stability. Key parameters include clearance rates, half-life, and metabolite profiling via LC-MS/MS. Incorporate the FINER criteria (Feasible, Novel, Ethical, Relevant) to define the population (e.g., Sprague-Dawley rats) and outcomes (e.g., CYP2D6-mediated metabolism). Include a control group dosed with non-deuterated paroxetine to isolate isotopic effects .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported metabolic pathways of this compound across species?

  • Answer : Contradictions often arise from interspecies variability in CYP450 enzyme expression. Use in silico docking simulations (e.g., molecular dynamics) to predict binding affinities of deuterated paroxetine with human vs. rodent CYP2D5. Validate findings via in vitro assays with recombinant enzymes. For meta-analysis, apply random-effects models to harmonize disparate datasets, adjusting for covariates like hepatic blood flow .

Q. How do isotopic effects of this compound influence serotonin reuptake inhibition in depression models?

  • Answer : Deuterium’s kinetic isotope effect (KIE) may alter the drug’s binding kinetics to the serotonin transporter (SERT). Design in vitro competitive binding assays using radiolabeled [³H]-paroxetine. Compare IC₅₀ values between deuterated and non-deuterated forms. For in vivo models (e.g., forced swim test), ensure blinding and randomization to mitigate bias. Use Hamilton Rating Scale for Depression (HRSD) criteria to quantify behavioral outcomes .

Q. What statistical approaches are optimal for reconciling conflicting bioavailability data in this compound studies?

  • Answer : Apply Bayesian hierarchical modeling to account for inter-study variability in bioavailability measurements. Stratify data by covariates like dosage form (tablet vs. solution) and absorption enhancers. Use sensitivity analysis to identify outliers, and validate with bootstrap resampling. Report confidence intervals (95% CI) rather than single-point estimates .

Q. Methodological Guidance Tables

Research Aspect Recommended Methodology Key References
Isotopic Purity ValidationHigh-resolution MS (HRMS) with isotopic peak ratio analysis
Metabolic StabilityLC-MS/MS with stable isotope-labeled internal standards
Behavioral OutcomesHRSD scoring with inter-rater reliability checks
Data Contradiction AnalysisBayesian meta-analysis with heterogeneity testing

Q. Notes for Rigorous Research Design

  • PICOT Framework : Structure questions using Population (e.g., in vitro hepatocytes), Intervention (this compound dosage), Comparison (non-deuterated paroxetine), Outcome (e.g., metabolic half-life), and Timeframe (e.g., 24-hour incubation) .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting and obtain institutional IACUC approval .
  • Data Transparency : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo for reproducibility .

Eigenschaften

CAS-Nummer

1435728-64-5

Molekularformel

C19H14D6FNO3·C4H4O4

Molekulargewicht

451.5

Reinheit

95% by HPLC; 98% atom D

Verwandte CAS-Nummern

64006-44-6 (unlabelled)

Tag

Paroxetine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.